4-Amino-2-methoxyphenol
Overview
Description
4-Amino-2-methoxyphenol is an organic compound with the molecular formula C7H9NO2 . It has a molecular weight of 139.15 g/mol . The compound is part of the phenol family and has potential applications in various fields .
Synthesis Analysis
The synthesis of 4-Amino-2-methoxyphenol and its derivatives has been a subject of research . One method involves the reaction of p-aminophenol with vanillin under acidic conditions .Molecular Structure Analysis
The molecular structure of 4-Amino-2-methoxyphenol consists of a benzene ring substituted with an amino group (NH2) at the 4th position and a methoxy group (OCH3) at the 2nd position . The InChI string isInChI=1S/C7H9NO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,8H2,1H3
. Physical And Chemical Properties Analysis
4-Amino-2-methoxyphenol is a solid compound . It has a molecular weight of 139.15 g/mol, and its exact mass is 139.063328530 g/mol . The compound has a topological polar surface area of 55.5 Ų .Scientific Research Applications
Chemical Properties and Thermochemistry
Methoxyphenols, including 4-Amino-2-methoxyphenol, have been studied for their strong intermolecular and intramolecular hydrogen bonding capabilities in condensed matter. These compounds play a significant role in various antioxidants and biologically active molecules. Thermochemical studies have been conducted to understand their standard molar enthalpies of formation, vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies. Such research is essential for comprehending the relations among properties and structures of these compounds (Varfolomeev et al., 2010).
Synthesis and Biochemical Evaluation
The synthesis of oligodeoxyribonucleotide using methoxyphenolic compounds, such as 4-Amino-2-methoxyphenol, has been investigated for its selectivity and stability under controlled conditions. This research is crucial in the synthesis of oligodeoxyribonucleotide on solid support via phosphotriester approach, potentially aiding in advancing genetic and biochemical studies (Mishra & Misra, 1986).
Environmental and Ecological Applications
Research on 4-Amino-2-methoxyphenol derivatives has led to the development of sensitive chemical sensors for the detection of environmental pollutants. Such sensors, utilizing co-doped nanocomposites, play a crucial role in monitoring and ensuring environmental and ecological safety (Rahman et al., 2020).
Medicinal Chemistry and Antitumor Agents
In medicinal chemistry, derivatives of 4-Amino-2-methoxyphenol have been explored for their potential as antitumor agents. The synthesis and biochemical evaluation of certain compounds, including those with a methoxyphenolic structure, have shown promising results in inhibiting cancer cell proliferation and disrupting microtubular structures in cells. This research holds significant implications for developing new cancer therapies (Greene et al., 2016).
Antimicrobial and Anti-inflammatory Activities
The synthesis and characterization of various Schiff bases of 4-Amino-2-methoxyphenol have been carried out to explore their antimicrobial activities. Such studies are pivotal in discovering new compounds with potential medicinal applications, particularly in the treatment of bacterial and fungal infections (Çinarli et al., 2011). Additionally, methoxyphenolic compounds like 4-Amino-2-methoxyphenol have been examined for their anti-inflammatory effects on human airway cells, suggesting their potential use as novel anti-inflammatory agents (Houser, Johnson, & Ishmael, 2012)
Future Directions
Phenolic compounds like 4-Amino-2-methoxyphenol have potential applications in various industries, including plastics, adhesives, and coatings . They also have potential biological activities, including anti-tumor and anti-inflammatory effects . Future research could focus on developing more potent compounds that act via similar mechanisms .
properties
IUPAC Name |
4-amino-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNBYOWWTITHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200245 | |
Record name | Phenol, 4-amino-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methoxyphenol | |
CAS RN |
52200-90-5 | |
Record name | 4-Amino-2-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52200-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminoguaiacol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052200905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52200-90-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-amino-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOGUAIACOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SA6Z96YSE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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